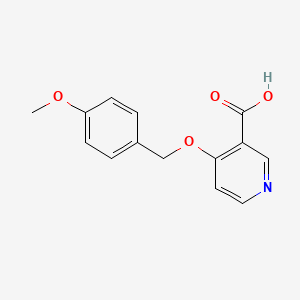

4-((4-Methoxybenzyl)oxy)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Methoxybenzyl)oxy)nicotinic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.25732 g/mol . This compound is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.

Métodos De Preparación

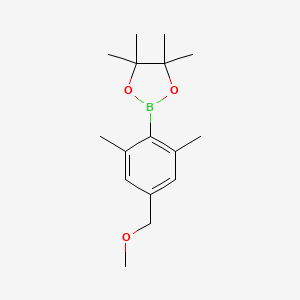

One common method involves the use of boronic esters as protective groups in carbohydrate chemistry . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step. The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

Análisis De Reacciones Químicas

4-((4-Methoxybenzyl)oxy)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling reactions . The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that is known for its mild and functional group-tolerant reaction conditions . Major products formed from these reactions include various substituted nicotinic acid derivatives.

Aplicaciones Científicas De Investigación

4-((4-Methoxybenzyl)oxy)nicotinic acid has several scientific research applications. Nicotinic acid derivatives have been used in the treatment of diseases such as pneumonia, kidney diseases, and Alzheimer’s disease . They have also shown high efficacy in reducing high levels of fats in the blood, which is beneficial for preventing heart attacks, atherosclerotic diseases, and high blood pressure associated with kidney disease . Additionally, nicotinic acid derivatives have been used as co-agents to reduce high levels of fats in the blood, although undesirable side effects have limited their use .

Mecanismo De Acción

The mechanism of action of 4-((4-Methoxybenzyl)oxy)nicotinic acid involves its interaction with nicotinic cholinergic receptors. Nicotinic acid and its derivatives bind stereo-selectively to these receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . This interaction leads to the stimulation of neurons and ultimately blocks synaptic transmission . The compound exerts its effects through a stimulant effect at the locus ceruleus and a reward effect in the limbic system .

Comparación Con Compuestos Similares

4-((4-Methoxybenzyl)oxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as 4-(4’-Methoxybenzyloxy)phenylboronic acid . While both compounds share similar structural features, this compound is unique in its specific substitution pattern and its applications in reducing high levels of fats in the blood . Other similar compounds include 4-Methoxyphenylboronic acid and 4-Methoxybenzyloxycarbonyl azide .

Propiedades

Fórmula molecular |

C14H13NO4 |

|---|---|

Peso molecular |

259.26 g/mol |

Nombre IUPAC |

4-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO4/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-15-8-12(13)14(16)17/h2-8H,9H2,1H3,(H,16,17) |

Clave InChI |

ZFAVXPDJNUDMIM-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)